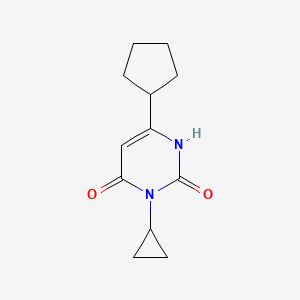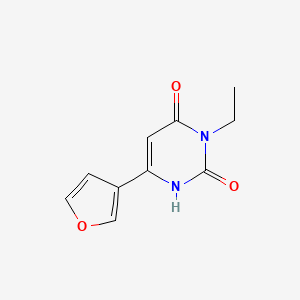
6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-CMPP) is a heterocyclic compound that has been widely studied due to its potential applications in medicinal chemistry, drug design and development, and biochemistry. 6-CMPP is a five-membered ring compound that contains a nitrogen atom and four carbon atoms. It is a cyclopropylmethyl derivative of the pyrimidine ring system and is structurally related to the naturally occurring purine base adenine. 6-CMPP is a versatile compound that has been used in various research applications, including as a precursor in the synthesis of various heterocyclic compounds, as a model compound for studying the effects of cyclopropylmethyl substitution on the properties of pyrimidine derivatives, and as a ligand for metal complexes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, as part of the broader family of substituted 1,2,3,4-tetrahydropyrimidine derivatives, has been investigated for its potential in various biological activities, including anti-inflammatory properties. These derivatives are synthesized through novel procedures, involving the reaction of specific reagents like urea and bis(methylthio)methylenemalononitrile. The synthesized compounds are characterized by techniques such as IR, 1H-NMR, MS, and elemental analysis to confirm their structure and purity. This process highlights the compound's relevance in the development of new pharmacological agents with anti-inflammatory activity, as seen in the study by Gondkar, Deshmukh, and Chaudhari (2013) where substituted tetrahydropyrimidines showed potent in-vitro anti-inflammatory effects Gondkar, Deshmukh, & Chaudhari, 2013.
Bioactive Applications
The compound's structural class, particularly its pyrimidine nucleobases, nucleosides, and analogues, has significant importance in medicinal chemistry. These structures, including 6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, are key units in the design of bioactive molecules. Their modifications, especially with heteroaryl substituents like furanyl or thienyl groups, have shown potential in enhancing antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This review by Ostrowski (2022) underscores the compound's utility in drug design due to the impact of bioisosteric replacement and structural diversity on biological activities Ostrowski, 2022.
Chemical Reactivity and Transformations
The compound's framework is also explored in the context of chemical transformations, such as the synthesis of cage compounds from chlorocyclobutanones. These studies reveal the intricate reactivity patterns and the formation of complex structures through tandem rearrangements, as demonstrated in the work by Hassner and Naidorf-Meir (1997). Such research highlights the versatility and reactivity of tetrahydropyrimidine derivatives in synthesizing novel compounds with potential applications in various fields, including material science and organic synthesis Hassner & Naidorf-Meir, 1997.
Eigenschaften
IUPAC Name |
6-(cyclopropylmethyl)-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)13-10(14)6-9(12-11(13)15)5-8-3-4-8/h6-8H,3-5H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGOGDYZUZGUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







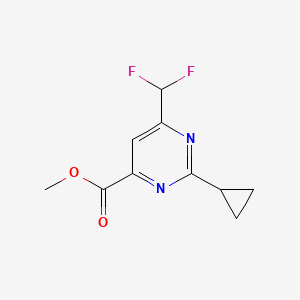
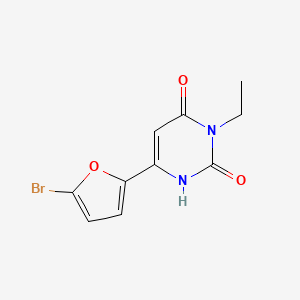
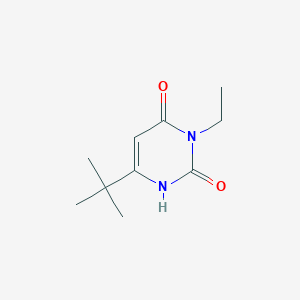


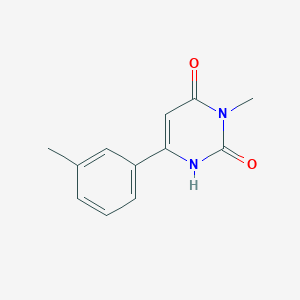

![3-Methyl-6-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484310.png)
